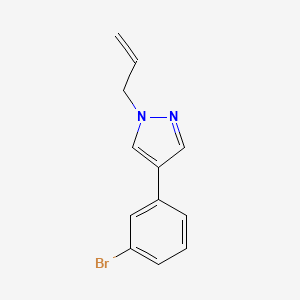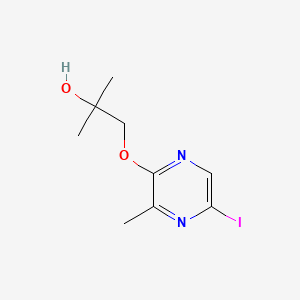![molecular formula C9H13N3 B13683041 2-[(2-methylphenyl)methyl]guanidine CAS No. 46053-91-2](/img/structure/B13683041.png)
2-[(2-methylphenyl)methyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methylphenyl)methyl]guanidine, also known as N,N’-bis(2-methylphenyl)guanidine, is a compound with the molecular formula C15H17N3. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenyl)methyl]guanidine typically involves the reaction of 2-methylbenzylamine with cyanamide under specific conditions. One common method includes the use of catalytic amounts of scandium(III) triflate in water, which facilitates the guanylation of the amine . Another approach involves the use of copper-catalyzed three-component synthesis, where cyanamides, arylboronic acids, and amines react in the presence of potassium carbonate and copper(II) chloride dihydrate .
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs large-scale catalytic processes. These methods may involve the use of transition metal catalysts to enhance the efficiency and yield of the reactions . The choice of catalyst and reaction conditions can significantly impact the overall production cost and environmental footprint.
化学反応の分析
Types of Reactions
2-[(2-methylphenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines .
科学的研究の応用
2-[(2-methylphenyl)methyl]guanidine has several scientific research applications:
作用機序
The mechanism of action of 2-[(2-methylphenyl)methyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. It can enhance the release of acetylcholine following a nerve impulse, slow the rates of depolarization and repolarization of muscle cell membranes, and bind to DNA minor grooves . These interactions are mediated by its high basicity and ability to form hydrogen bonds.
類似化合物との比較
Similar Compounds
Similar compounds include other guanidine derivatives such as:
- N,N’-bis(2-methylphenyl)guanidine
- 1,3-di-o-tolylguanidine
- Diorthotolylguanidine
Uniqueness
2-[(2-methylphenyl)methyl]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its high basicity make it particularly valuable in various applications .
特性
CAS番号 |
46053-91-2 |
|---|---|
分子式 |
C9H13N3 |
分子量 |
163.22 g/mol |
IUPAC名 |
2-[(2-methylphenyl)methyl]guanidine |
InChI |
InChI=1S/C9H13N3/c1-7-4-2-3-5-8(7)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) |
InChIキー |
LGGPGRCUXWQIDU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


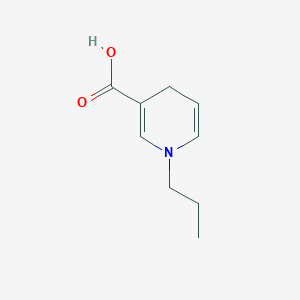
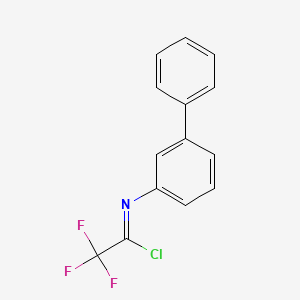

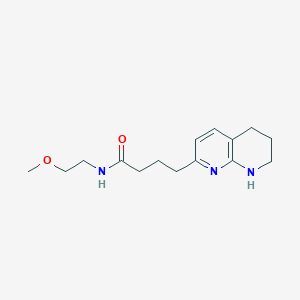


![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
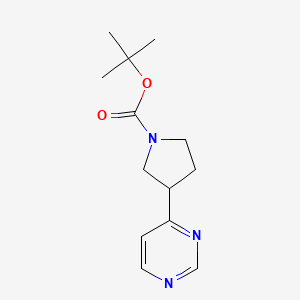
![2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13683022.png)
![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)
